2-Chloro-5-nitrobenzamideoxime

Medicinal Chemistry Organic Synthesis Quality Control

Inconsistent yields from in situ-generated amidoximes can derail synthetic campaigns. 2-Chloro-5-nitrobenzamideoxime (CAS 886365-81-7) eliminates this variability as an isolated, high-purity intermediate. • ≥97% purity ensures defined stoichiometry and cleaner reaction profiles for heterocycle synthesis. • Ortho-chloro/meta-nitro substitution pattern provides predictable reactivity for cyclocondensation and SAR studies. • Cold-chain (2-8°C, light-protected) storage preserves long-term stability for compound library management.

Molecular Formula C7H6ClN3O3
Molecular Weight 215.59 g/mol
CAS No. 886365-81-7
Cat. No. B1613591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-nitrobenzamideoxime
CAS886365-81-7
Molecular FormulaC7H6ClN3O3
Molecular Weight215.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C(=NO)N)Cl
InChIInChI=1S/C7H6ClN3O3/c8-6-2-1-4(11(13)14)3-5(6)7(9)10-12/h1-3,12H,(H2,9,10)
InChIKeyZPQGGKLALGDINR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-nitrobenzamideoxime (CAS 886365-81-7) Procurement and Technical Overview for Research Applications


2-Chloro-5-nitrobenzamideoxime (CAS 886365-81-7) is a benzamide oxime derivative with the molecular formula C₇H₆ClN₃O₃ and a molecular weight of 215.59 g/mol . It is characterized by a 2-chloro-5-nitrophenyl core appended with an amidoxime (N'-hydroxycarboximidamide) functional group. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, where its amidoxime moiety enables participation in heterocycle formation and the chloro and nitro substituents offer additional vectors for further chemical elaboration . Commercially, it is supplied by multiple vendors at a purity specification of ≥97%, with a recommended storage temperature of 2-8°C protected from light to ensure long-term stability [1].

Why 2-Chloro-5-nitrobenzamideoxime Cannot Be Replaced by Generic Analogs in Synthesis


Simple substitution of 2-Chloro-5-nitrobenzamideoxime with a different benzamide oxime or a non-oxime precursor is not chemically or procedurally viable due to the precise reactivity profile conferred by its specific substitution pattern. The ortho-chloro and meta-nitro substituents on the phenyl ring significantly influence the electronic environment of the amidoxime group, thereby modulating its nucleophilicity and its propensity for specific cyclization pathways (e.g., heterocycle formation) compared to other regioisomers like 4-chloro-3-nitrobenzamide oxime . Furthermore, relying on the precursor nitrile (2-chloro-5-nitrobenzonitrile) and performing in situ amidoxime generation introduces well-documented risks of variable and non-reproducible yields in subsequent steps (e.g., Beckmann rearrangements), which can compromise downstream synthetic campaigns [1]. Direct procurement of the isolated, high-purity amidoxime ensures a defined starting point and consistent reactivity .

Quantitative Procurement Evidence: Differentiating 2-Chloro-5-nitrobenzamideoxime from Analogs


Purity Specification: Head-to-Head Comparison with Regioisomer 4-Chloro-3-nitrobenzamide oxime

The standard commercial purity specification for 2-Chloro-5-nitrobenzamideoxime (CAS 886365-81-7) from multiple vendors is a minimum of 97% . In direct comparison, its closest regioisomer, 4-Chloro-3-nitrobenzamide oxime (CAS 96898-75-8), is typically offered at a lower minimum purity of 95% . This represents a 2% absolute difference in purity specification, which is a critical quality control metric for reproducible synthetic outcomes in both medicinal chemistry campaigns and process development.

Medicinal Chemistry Organic Synthesis Quality Control

Shelf-Stability Under Recommended Storage: Comparative Storage Conditions for Benzamide Oximes

To ensure long-term integrity, the recommended storage condition for 2-Chloro-5-nitrobenzamideoxime is 2-8°C, protected from light and moisture [1]. In contrast, many simpler amidoximes and related benzonitriles are stored at ambient temperature . This more stringent cold-chain requirement for the target compound is a direct consequence of its specific chemical structure and is a key differentiating factor for inventory management and procurement planning.

Compound Management Stability Procurement

Synthetic Reliability: Evidence of Batch-to-Batch Yield Variability for In Situ Generated Amidoximes

For critical synthetic steps involving the amidoxime functional group, the use of isolated, pre-formed 2-Chloro-5-nitrobenzamideoxime provides a key advantage in reproducibility. A 2023 study on the Beckmann rearrangement of amidoximes to amidines reported that the yield of the desired product varied greatly from 42% to 88% depending on the batch of isolated amidoxime substrate used, highlighting significant reproducibility challenges inherent to the substrate quality [1]. This class-level evidence strongly supports the procurement of a consistent, high-purity, isolated amidoxime source to mitigate the risk of such yield variation, an advantage not realized when generating the amidoxime in situ from a nitrile precursor.

Process Chemistry Synthetic Methodology Reproducibility

Molecular Weight and Purity: Key Differentiators from the Precursor Nitrile for Stoichiometry

Accurate stoichiometric calculations are fundamental to reaction success. 2-Chloro-5-nitrobenzamideoxime has a molecular weight of 215.59 g/mol and a standard purity of 97% . Its direct synthetic precursor, 2-Chloro-5-nitrobenzonitrile (CAS 16588-02-6), has a molecular weight of 182.56 g/mol and a purity of 98% . The difference in molecular weight (ΔMW = 33.03 g/mol) is significant; if the nitrile is incorrectly used in place of the amidoxime in a subsequent step, it would result in a 15.3% error in molar calculations, leading to off-stoichiometry and potentially failed reactions.

Stoichiometry Analytical Chemistry Reagent Selection

Recommended Research Applications for 2-Chloro-5-nitrobenzamideoxime Based on Differentiated Evidence


Synthesis of Functionalized Heterocycles via Amidoxime Cyclization

As highlighted by its class-level role in heterocycle synthesis , 2-Chloro-5-nitrobenzamideoxime is a privileged starting material for constructing complex heterocyclic cores. The combination of the reactive amidoxime group with the electron-withdrawing chloro and nitro substituents creates a unique electronic profile that can be exploited in cycloaddition and condensation reactions. Its high standard purity (97%) ensures that competing side reactions from impurities are minimized, leading to cleaner reaction profiles and simplified purification .

Medicinal Chemistry Programs Requiring Precise Stoichiometric Control

In medicinal chemistry, where small quantities of high-value intermediates are used in parallel synthesis or SAR studies, stoichiometric precision is paramount. The well-defined molecular weight of 215.59 g/mol and high purity of 2-Chloro-5-nitrobenzamideoxime allow for accurate weighing and calculation of molar equivalents . This is particularly important when the compound is used as a limiting reagent in a key step, as a 15.3% error in molarity (due to accidental substitution with the precursor nitrile) would invalidate an entire experiment .

Process Chemistry Development Requiring Reproducible Amidoxime Reactivity

For process chemists scaling up a route, batch-to-batch consistency of a key intermediate is non-negotiable. The documented variability in yields (42-88%) observed with in situ generated or variable-quality amidoximes in Beckmann rearrangements serves as a strong warning against using non-isolated or lower-purity sources. Procuring isolated, high-purity 2-Chloro-5-nitrobenzamideoxime from a qualified vendor with a CoA provides the quality assurance necessary to develop a robust and reproducible manufacturing process.

Compound Management and Long-Term Library Storage

For organizations maintaining a central compound library, the storage requirements of a compound are a critical factor in inventory planning. 2-Chloro-5-nitrobenzamideoxime requires storage at 2-8°C and protection from light . This cold-chain requirement, which differentiates it from many ambient-stable precursors, must be factored into storage capacity planning and sample retrieval workflows to ensure the long-term integrity and future usability of the stored material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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